LY341495 is a synthetic compound classified as a potent and selective antagonist for group II metabotropic glutamate (mGlu) receptors, specifically mGlu2 and mGlu3 subtypes. [ [] ] These receptors play a crucial role in modulating neuronal excitability and neurotransmitter release within the central nervous system. LY341495 has been extensively used as a valuable tool in scientific research for investigating the pharmacological and physiological functions of mGlu2/3 receptors. Its high selectivity and affinity for these receptor subtypes have made it particularly valuable for dissecting the roles of mGlu2/3 in various neuronal processes, animal models of neurological and psychiatric disorders, and exploration of potential therapeutic interventions.
LY341495 is a selective antagonist of group II metabotropic glutamate receptors, specifically targeting metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3. It has garnered significant attention in pharmacological research due to its potential therapeutic applications in various central nervous system disorders, including anxiety, depression, and schizophrenia. The compound is recognized for its low nanomolar potency, with reported IC50 values of approximately 21 nM for metabotropic glutamate receptor 2 and 14 nM for metabotropic glutamate receptor 3 .
LY341495 was originally synthesized as part of research aimed at developing selective modulators for metabotropic glutamate receptors. The synthesis and characterization of LY341495 were documented in various studies, highlighting its efficacy as a radioligand for binding studies in receptor research .
Chemically, LY341495 falls under the category of small organic molecules and is classified as an antagonist due to its inhibitory effects on metabotropic glutamate receptors. It is particularly noted for its role as a negative allosteric modulator, influencing receptor activity without directly competing with the endogenous ligand, glutamate .
The synthesis of LY341495 involves several key steps that ensure the purity and efficacy of the final product. The compound can be synthesized through various methods, including:
A common synthetic route involves the reaction of appropriate benzoic acid derivatives with other reagents under controlled conditions to yield LY341495. The synthetic strategy must be optimized to maximize yield and minimize by-products, often employing techniques such as high-performance liquid chromatography (HPLC) for purification .
The molecular structure of LY341495 can be represented by its chemical formula . It features a unique arrangement that allows it to interact effectively with metabotropic glutamate receptors.
LY341495 participates in various chemical reactions primarily during its synthesis and when interacting with biological systems:
The binding affinity and efficacy of LY341495 can be assessed through competitive binding assays using radiolabeled forms like tritiated LY341495 to quantify receptor interactions .
LY341495 functions primarily as a negative allosteric modulator at group II metabotropic glutamate receptors. Its mechanism involves:
Studies have shown that LY341495 effectively reduces agonist-induced responses in a dose-dependent manner, demonstrating significant antagonistic effects on neurotransmission mediated by these receptors .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
LY341495 has several scientific applications:
The development of LY341495 by Eli Lilly in the late 1990s marked a transformative advancement in metabotropic glutamate (mGlu) receptor pharmacology. Prior antagonists, such as the phenylglycine derivatives (e.g., MCPG), suffered from limited selectivity and poor pharmacokinetic profiles, restricting their utility in dissecting mGlu receptor functions [6] [9]. LY341495 emerged from systematic structure-activity relationship studies targeting 2-amino-2-(2-carboxycyclopropyl)glycine scaffolds. Initial optimization focused on aromatic substitutions to enhance potency and blood-brain barrier penetration, culminating in LY341495’s identification as a high-affinity antagonist [1] [5]. Its characterization resolved critical methodological challenges: earlier agonists like DCG-IV exhibited NMDA receptor activity at higher concentrations, complicating data interpretation [6] [9]. Radioligand binding studies using [³H]LY341495 provided the first direct evidence for distinct group II mGlu receptor distributions in the hippocampus, cortex, and striatum, enabling precise receptor mapping [3] [5]. This breakthrough facilitated mechanistic studies of mGluR2/3 in synaptic transmission and behavior.
Table 1: Evolution of Key mGlu Receptor Antagonists
Compound | Receptor Selectivity | Limitations | LY341495 Advantages |
---|---|---|---|
MCPG | Group I/II | Low potency; poor CNS penetration | Nanomolar potency; brain penetrant |
DCG-IV | Group II (high concentrations) | NMDA receptor activation at higher doses | No ionotropic activity |
EGLU | Group II/III | Moderate selectivity; limited bioavailability | >1000-fold selectivity for Group II vs. I |
LY341495’s exceptional selectivity profile enabled refined pharmacological classification of mGlu receptor subtypes. Functional assays in recombinant cell lines demonstrated its nanomolar potency at group II receptors (Ki = 0.0017 µM for mGluR3; 0.023 µM for mGluR2), with significantly weaker activity at group I (mGluR1a Ki = 7.0 µM; mGluR5a Ki = 8.2 µM) and group III receptors (mGluR8 Ki = 0.057 µM; mGluR4 Ki = 22 µM) [1] [2] [5]. This selectivity gradient—group II > group III > group I—was confirmed in native tissue preparations. In neonatal rat spinal cord, LY341495 antagonized agonist-induced synaptic depression with a compressed but consistent rank order: mGluR2/3 > mGluR8 > mGluR1/5 [2]. Critically, LY341495 revealed functional heterogeneities within group III subtypes: it potently blocked (S)-AP4-mediated responses (indicating mGluR8 dominance) but not ACPT-I effects (suggesting mGluR4 insignificance) in spinal synaptic transmission [2]. These findings resolved ambiguities in subtype-specific functions and underscored mGluR8’s role as a primary group III autoreceptor.
Table 2: LY341495 Binding Affinities Across Human mGlu Receptor Subtypes
Receptor Subtype | Ki/IC50 (µM) | Classification Selectivity |
---|---|---|
mGluR2 | 0.0017–0.023 | Group II (High affinity) |
mGluR3 | 0.00075–0.0036 | Group II (High affinity) |
mGluR8 | 0.014–0.057 | Group III (Moderate affinity) |
mGluR7a | 0.072–0.99 | Group III (Low affinity) |
mGluR1a | 6.8–7.0 | Group I (Weak affinity) |
mGluR5a | 7.6–8.2 | Group I (Weak affinity) |
mGluR4a | 22.0 | Group III (Weak affinity) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7